molecular formula C18H13Cl3N4OS3 B12157581 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B12157581
M. Wt: 503.9 g/mol
InChI Key: RJXCYSKNCBIXIC-UYOCIXKTSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is a complex organic compound featuring a thiadiazole ring, chlorophenyl groups, and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Formation of Sulfanyl Linkages: The sulfanyl linkages are formed by reacting thiol groups with appropriate electrophiles.

    Final Coupling Reaction: The final step involves coupling the intermediate with N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the chlorophenyl groups.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiadiazole or chlorophenyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide: shares similarities with other thiadiazole derivatives and chlorophenyl compounds.

Uniqueness

    Structural Features: The combination of thiadiazole, chlorophenyl, and sulfanyl groups makes this compound unique.

    Reactivity: Its specific reactivity patterns distinguish it from other similar compounds.

Properties

Molecular Formula

C18H13Cl3N4OS3

Molecular Weight

503.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl3N4OS3/c19-13-6-2-1-4-12(13)9-27-17-24-25-18(29-17)28-10-15(26)23-22-8-11-5-3-7-14(20)16(11)21/h1-8H,9-10H2,(H,23,26)/b22-8-

InChI Key

RJXCYSKNCBIXIC-UYOCIXKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=C(C(=CC=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)Cl

Origin of Product

United States

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